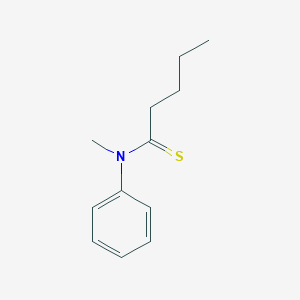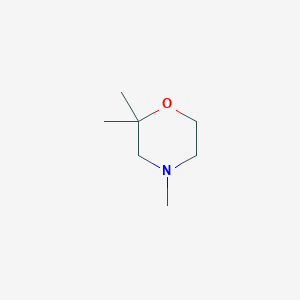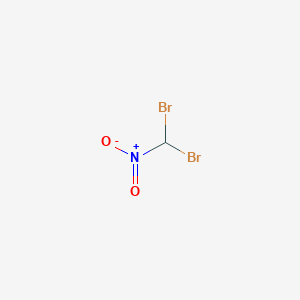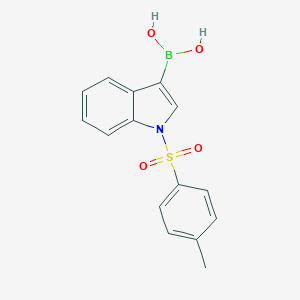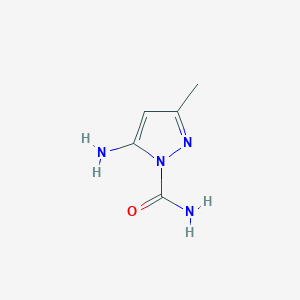
5-Amino-3-methylpyrazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-methylpyrazole-1-carboxamide (AMP) is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in water and ethanol. AMP has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
5-Amino-3-methylpyrazole-1-carboxamide exerts its biological effects through multiple mechanisms. It has been found to inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase-2, which are involved in inflammation and tumor growth. 5-Amino-3-methylpyrazole-1-carboxamide can also induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, 5-Amino-3-methylpyrazole-1-carboxamide has been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurological disorders.
Biochemische Und Physiologische Effekte
5-Amino-3-methylpyrazole-1-carboxamide has been found to have various biochemical and physiological effects. It can reduce the levels of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. 5-Amino-3-methylpyrazole-1-carboxamide can also increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. Moreover, 5-Amino-3-methylpyrazole-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-Amino-3-methylpyrazole-1-carboxamide has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. 5-Amino-3-methylpyrazole-1-carboxamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 5-Amino-3-methylpyrazole-1-carboxamide has some limitations, such as its low solubility in organic solvents and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and exposure time when using 5-Amino-3-methylpyrazole-1-carboxamide in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Amino-3-methylpyrazole-1-carboxamide. One potential direction is to investigate the role of 5-Amino-3-methylpyrazole-1-carboxamide in regulating the immune system and its potential use as an immunomodulatory agent. Another direction is to explore the potential of 5-Amino-3-methylpyrazole-1-carboxamide as a therapeutic agent for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of new synthetic methods for 5-Amino-3-methylpyrazole-1-carboxamide and its analogs could lead to the discovery of novel compounds with improved pharmacological properties.
Synthesemethoden
5-Amino-3-methylpyrazole-1-carboxamide can be synthesized through various methods, including the reaction of 3-methylpyrazole with cyanamide in the presence of a catalyst, or the reaction of 3-methyl-1H-pyrazole with formamide. The yield of 5-Amino-3-methylpyrazole-1-carboxamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-methylpyrazole-1-carboxamide has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential applications as an antitumor, antiviral, and anti-inflammatory agent. 5-Amino-3-methylpyrazole-1-carboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-amino-3-methylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(6)9(8-3)5(7)10/h2H,6H2,1H3,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQFWDWVVPKUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methylpyrazole-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





